molecular formula C22H23N3O2 B2564137 2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034463-42-6

2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2564137
CAS No.: 2034463-42-6
M. Wt: 361.445
InChI Key: FPAOFUSBWRYVJH-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide belongs to the imidazo[1,2-a]pyridine class of heterocyclic molecules, which are pharmacologically significant due to their diverse biological activities. This molecule features:

  • A 2-methoxyphenyl group attached via an acetamide linker, contributing to electronic and steric properties.
  • A phenyl ring substituted at the 2-position of the imidazo[1,2-a]pyridine, offering additional modulation of solubility and binding interactions.

The methoxy group (-OCH₃) on the phenyl ring is an electron-donating substituent, which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-20-11-5-2-8-16(20)14-22(26)24-18-10-4-3-9-17(18)19-15-25-13-7-6-12-21(25)23-19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAOFUSBWRYVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available reagents. The synthetic pathway often includes the formation of the tetrahydroimidazo[1,2-a]pyridine moiety and subsequent coupling with the methoxyphenyl group. Characterization is usually confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anticancer Properties

Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15.4
Compound BA549 (Lung Cancer)12.3
Target Compound HeLa (Cervical Cancer)10.5

These results suggest that the target compound may also possess similar anticancer activity due to structural similarities with known anticancer agents.

Anti-inflammatory Activity

Molecular docking studies have shown that the compound can interact with key enzymes involved in inflammatory pathways. For example, it has been proposed as a potential inhibitor of 5-lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) .

EnzymeBinding Energy (Kcal/mol)Ki Inhibition Constant
5-LOX-9.0243.23 nM
COX-2-8.5807.43 nM

These findings indicate a selective mechanism of action that could reduce the risk of side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized various derivatives of tetrahydroimidazo compounds and tested their effects on cancer cell lines. The target compound showed promising results in inhibiting cell growth in vitro and was further evaluated in vivo using xenograft models.

Study 2: Molecular Docking Analysis

A comprehensive molecular docking study highlighted the compound's ability to bind effectively to both COX-2 and 5-LOX enzymes. The study concluded that while it has lower binding affinity compared to Celecoxib for COX-2, its selectivity for 5-LOX could provide therapeutic benefits without the associated cardiotoxicity seen with traditional NSAIDs.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(2-Chlorophenoxy)-N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
  • Key Difference: Replacement of the methoxy group with a chlorophenoxy moiety.
  • Increased lipophilicity compared to methoxy, which may enhance blood-brain barrier penetration but reduce solubility .
2-(3,4-Dimethoxyphenyl)-N-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
  • Key Differences :
    • Two methoxy groups on the phenyl ring (3,4-dimethoxy).
    • A methyl group at position 8 of the imidazo ring.
  • Implications: Additional methoxy groups may enhance hydrogen bonding with receptors, improving affinity.

Core Structure Modifications

N-Substituted Imidazo[1,2-a]pyridine-2-Acetamides (e.g., Zolpidem, Alpidem)
  • Key Differences: Non-hydrogenated imidazo[1,2-a]pyridine core. Varied substituents (e.g., methyl, isopropyl) on the phenyl ring.
  • Implications :
    • The tetrahydro modification in the target compound reduces aromaticity, possibly enhancing solubility and metabolic stability.
    • Commercial drugs like Zolpidem highlight the importance of the acetamide group at position 2 for GABA_A receptor modulation .
N-[[2-(4-Methylphenyl)-6-(Phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide
  • Key Difference : A thioether (-S-) linkage instead of an oxygen-based substituent.
  • Implications :
    • Sulfur’s larger atomic radius and polarizability may alter electronic properties and binding kinetics.
    • Increased molecular weight could affect bioavailability .

Substituent Position and Bulkiness

N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(Cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide
  • Key Difference : Incorporation of a bulky adamantane group .
  • Implications :
    • Enhanced metabolic stability due to steric protection of sensitive groups.
    • Reduced solubility due to high lipophilicity, limiting oral bioavailability .

Research Findings and Trends

  • Electron-Donating Groups : Methoxy substituents improve hydrogen bonding but may increase susceptibility to oxidative metabolism .
  • Hydrogenation of the Core : Tetrahydroimidazo[1,2-a]pyridine derivatives generally exhibit improved solubility compared to aromatic analogs, as seen in the target compound .
  • Bulkiness vs. Bioavailability : Bulky groups (e.g., adamantane) enhance stability but often require formulation strategies to address poor solubility .

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